molecular formula C18H22F3N3O4S B2407132 N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1235627-17-4

N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2407132
CAS RN: 1235627-17-4
M. Wt: 433.45
InChI Key: CMWJVZYFEFDFBH-UHFFFAOYSA-N
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Description

N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H22F3N3O4S and its molecular weight is 433.45. The purity is usually 95%.
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Scientific Research Applications

Cyclin-Dependent Kinase Inhibitors

A study by Griffin et al. (2006) explored the synthesis of beta-piperidinoethylsulfides and their application as cyclin-dependent kinase CDK2 inhibitors, indicating potential utility in cancer research. This study demonstrated an innovative synthetic methodology, showing the compounds' ability to inhibit CDK2, which is essential for cell cycle regulation (Griffin et al., 2006).

Phospholipase A2 Inhibitors

Oinuma et al. (1991) reported the synthesis and biological evaluation of substituted benzenesulfonamides as potent membrane-bound phospholipase A2 inhibitors, revealing their effectiveness in reducing myocardial infarction size in rats. This suggests their potential application in cardiovascular disease treatment (Oinuma et al., 1991).

Antibacterial Agents

Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial activity. The compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating their potential as novel antibacterial agents (Khalid et al., 2016).

Enzyme Inhibition Studies

Another study by Khalid et al. (2016) focused on synthesizing 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, evaluating their inhibition against butyrylcholinesterase (BChE) enzyme. This research is pertinent to neurodegenerative diseases, suggesting applications in Alzheimer's disease treatment through enzyme inhibition (Khalid et al., 2016).

Growth Hormone Secretagogue Analysis

Qin (2002) investigated the tandem mass spectrum of a growth hormone secretagogue, analyzing its amide bond cleavage and gas-phase rearrangement. This study contributes to understanding the metabolic pathways and stability of similar compounds, offering insights into their pharmacokinetic properties (Qin, 2002).

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O4S/c19-18(20,21)13-2-1-3-14(10-13)23-17(26)16(25)22-11-12-6-8-24(9-7-12)29(27,28)15-4-5-15/h1-3,10,12,15H,4-9,11H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWJVZYFEFDFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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